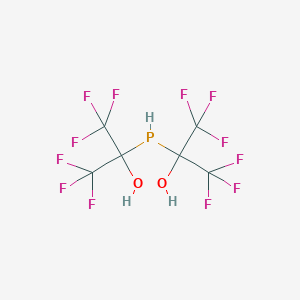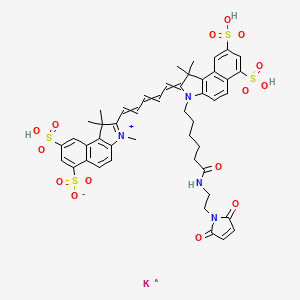
Sulfo-Cyanine5.5 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red to near-infrared emitting dye. It is highly hydrophilic due to the presence of four sulfo groups, making it an excellent choice for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . This compound is particularly useful in biological and medical research due to its bright and photostable fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 maleimide is synthesized through a series of chemical reactions that introduce the sulfo groups and the maleimide functionality. The maleimide group is typically introduced through a reaction with a thiol-reactive reagent, allowing for the selective labeling of cysteine residues in proteins .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of reducing agents like TCEP to reduce disulfide bonds in proteins, followed by the conjugation of the dye to the thiol groups .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine5.5 maleimide primarily undergoes substitution reactions, specifically thiol-ene reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds . This reaction is highly selective and efficient at pH 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like TCEP to reduce disulfide bonds and buffers to maintain the pH within the optimal range for the thiol-ene reaction . The major product formed from these reactions is a stable thioether bond between the dye and the protein or other thiol-containing molecules .
Applications De Recherche Scientifique
Sulfo-Cyanine5.5 maleimide has a wide range of applications in scientific research:
Mécanisme D'action
Sulfo-Cyanine5.5 maleimide exerts its effects through the formation of stable thioether bonds with thiol groups on proteins and other biomolecules . The maleimide group specifically reacts with reduced thiols, allowing for selective labeling of cysteine residues. This selective labeling enables the tracking and visualization of biological molecules in various research applications .
Comparaison Avec Des Composés Similaires
Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and near-infrared fluorescence properties. Similar compounds include:
Alexa Fluor 680: Another near-infrared dye with similar fluorescence properties.
DyLight 680: A dye with comparable spectral characteristics.
IRDye 680: Another alternative with similar applications in biological research.
These compounds share similar applications but differ in their specific chemical properties and suitability for various experimental conditions.
Propriétés
Formule moléculaire |
C46H48KN4O15S4 |
|---|---|
Poids moléculaire |
1064.3 g/mol |
InChI |
InChI=1S/C46H48N4O15S4.K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65); |
Clé InChI |
GYKQSSVYDLRLQY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)(C)C)C.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


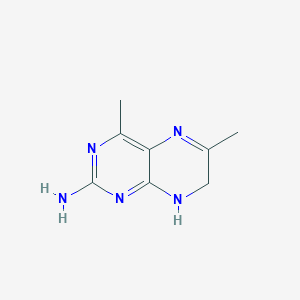
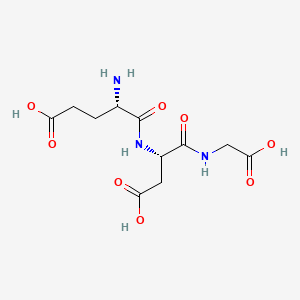

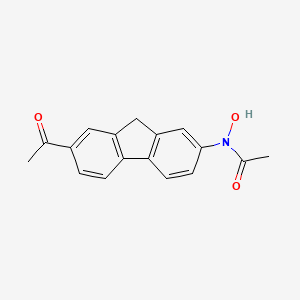

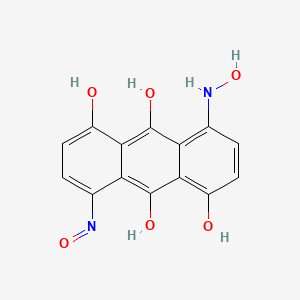
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
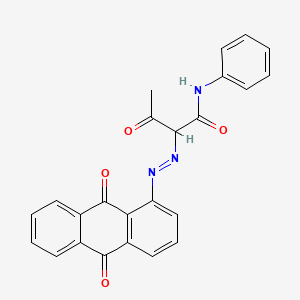
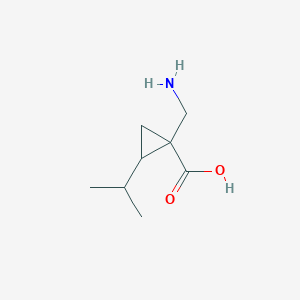


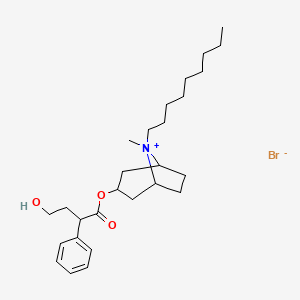
![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
